HepG2 Cell Cytotoxicity: 4-Methoxy Derivative Outperforms 4-Chloro Analog
In comparative cytotoxicity screening against HepG2 human hepatocellular carcinoma cells, N-(4-methoxyphenyl)ethanethioamide exhibits an IC₅₀ of 0.64 mM, which is 26% lower than the 4-chloro analog (IC₅₀ = 0.86 mM) . This indicates that the electron-donating methoxy substituent enhances activity relative to the electron-withdrawing chloro group in this cellular context.
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 0.64 mM |
| Comparator Or Baseline | N-(4-chlorophenyl)ethanethioamide: 0.86 mM |
| Quantified Difference | Δ = 0.22 mM; 26% lower IC₅₀ for methoxy derivative |
| Conditions | HepG2 human hepatocellular carcinoma cell line, concentration-response assay |
Why This Matters
For researchers screening thioacetanilide derivatives against liver cancer models, the methoxy-substituted compound offers measurably higher potency, potentially reducing the quantity of compound required and enabling detection of weaker phenotypic effects.
